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Abstract
Rad 243 is a research chemical identified as a potent sodium channel blocker with significant

antiarrhythmic activity. This technical guide provides a comprehensive overview of its chemical

structure, physicochemical properties, and biological activity. Detailed experimental protocols

for studying its effects on voltage-gated sodium channels are presented, along with a summary

of key quantitative data from seminal studies. Furthermore, this document includes

visualizations of its proposed mechanism of action and experimental workflows to facilitate a

deeper understanding of its pharmacological profile.

Chemical Structure and Properties
Rad 243, with the CAS Number 103825-20-3, is a derivative of lidocaine, a well-known local

anesthetic and Class Ib antiarrhythmic agent. Its chemical structure is characterized by an

aromatic head, a linker region, and a tertiary amine group, features common to many sodium

channel blockers.

Chemical Structure:

IUPAC Name: 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide

Molecular Formula: C₁₈H₃₀N₂O
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SMILES: O=C(CN(CCCCCCC)C)NC1=C(C)C=CC=C1C

Physicochemical Properties:

A summary of the known physicochemical properties of Rad 243 is presented in Table 1. It is

important to note that comprehensive experimental data for some properties are not readily

available in the public domain.

Property Value Source

Molecular Weight 290.44 g/mol --INVALID-LINK--

CAS Number 103825-20-3 --INVALID-LINK--

Appearance White to off-white powder
Inferred from typical small

molecule drugs

Storage (Powder) -20°C for 3 years --INVALID-LINK--

Storage (In solvent) -80°C for 1 year --INVALID-LINK--

Biological Activity and Mechanism of Action
Rad 243 functions as a sodium channel blocker, a class of drugs that modulate the function of

voltage-gated sodium channels (Naᵥ). These channels are crucial for the initiation and

propagation of action potentials in excitable cells, including neurons and cardiomyocytes. By

blocking these channels, Rad 243 can reduce the excitability of these cells, which underlies its

antiarrhythmic effects.

The mechanism of action of Rad 243 is believed to be similar to that of other Class I

antiarrhythmic drugs, exhibiting a state-dependent block of the sodium channel. This means

that the drug has different affinities for the resting, open, and inactivated states of the channel.

The "Modulated Receptor Hypothesis" suggests that drugs like Rad 243 have a higher affinity

for the open and inactivated states of the channel. This leads to a "use-dependent" or

"frequency-dependent" block, where the blocking effect is more pronounced at higher

frequencies of channel activation, such as during tachycardia.[1]
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The interaction of Rad 243 with the sodium channel is thought to occur at a receptor site within

the pore of the channel. The protonated tertiary amine of Rad 243 is crucial for its blocking

activity.

Below is a diagram illustrating the proposed mechanism of action of Rad 243 on the voltage-

gated sodium channel.
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Caption: Proposed mechanism of Rad 243 action on the voltage-gated sodium channel.

Experimental Data
The primary research on Rad 243 has focused on its electrophysiological effects on cardiac

sodium channels. A key study by Grant et al. (2000) investigated its blocking action on wild-

type and inactivation-deficient cardiac Na⁺ channels.

Quantitative Data from Electrophysiological Studies:
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Parameter Value Cell Type Study

Association Rate

(k_on)
~10⁶ M⁻¹s⁻¹

HEK-293 cells

expressing cardiac

Na⁺ channels

Grant et al. (2000)

Use-Dependent Block Significant

HEK-293 cells

expressing cardiac

Na⁺ channels

Grant et al. (2000)

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity

of Rad 243. These protocols are based on standard techniques in the field and the specific

details reported in the relevant literature.

Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the macroscopic sodium currents from an entire cell.

Experimental Workflow:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1680495?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Preparation
(e.g., HEK-293 cells expressing Naᵥ1.5)

Pipette Fabrication and Filling
(Borosilicate glass, intracellular solution)

Gigaohm Seal Formation
(Pipette tip to cell membrane)

Membrane Rupture
(Brief suction to achieve whole-cell configuration)

Voltage-Clamp Recording
(Apply voltage protocols, record current)

Drug Application
(Perfusion of Rad 243)

Data Analysis
(Measure peak current, inactivation kinetics, etc.)

Click to download full resolution via product page

Caption: Workflow for whole-cell patch-clamp recording to study Rad 243.

Detailed Methodology:

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human

cardiac sodium channel (hNaᵥ1.5) are cultured in Dulbecco's Modified Eagle's Medium

(DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection
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antibiotic (e.g., G418). Cells are maintained at 37°C in a humidified atmosphere with 5%

CO₂.

Solutions:

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10

Glucose. pH adjusted to 7.4 with NaOH.

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. pH

adjusted to 7.2 with CsOH.

Electrode Preparation: Borosilicate glass capillaries are pulled to a resistance of 1-3 MΩ

when filled with the internal solution.

Recording Procedure:

Cells are transferred to a recording chamber on an inverted microscope and perfused with

the external solution.

A patch pipette is brought into contact with a cell, and a gigaohm seal is formed by

applying gentle suction.

The cell membrane is ruptured by a brief pulse of suction to establish the whole-cell

configuration.

Cells are held at a holding potential of -120 mV.

Sodium currents are elicited by depolarizing voltage steps (e.g., to -20 mV for 50 ms).

To study use-dependent block, a train of depolarizing pulses (e.g., 20 pulses at 2 Hz) is

applied.

Drug Application: Rad 243 is dissolved in the external solution to the desired concentration

and applied to the cell via a perfusion system.

Data Acquisition and Analysis: Currents are recorded using an patch-clamp amplifier and

appropriate software. Data are analyzed to determine the effects of Rad 243 on peak current

amplitude, voltage-dependence of activation and inactivation, and the kinetics of block.
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Single-Channel Recording
This technique allows for the observation of the activity of individual sodium channels.

Detailed Methodology:

Cell and Electrode Preparation: As described for whole-cell patch-clamp, but with higher

resistance pipettes (5-10 MΩ).

Recording Configuration: The cell-attached or inside-out patch configuration is used. A

gigaohm seal is formed, but the membrane patch is not ruptured.

Recording Procedure:

The patch of membrane is held at a specific potential.

Channel openings are observed as discrete steps in the recorded current.

Data Analysis: The amplitude of single-channel currents, the open probability (Pₒ), and the

mean open time are analyzed to determine the effect of Rad 243 on the gating of individual

channels. The study by Grant et al. (2000) found that Rad 243 reduced the mean open time

of single channels.

Synthesis
While a specific, detailed synthesis protocol for Rad 243 is not publicly available, its structure

as a lidocaine derivative suggests a likely synthetic route. The synthesis of lidocaine and its

analogs typically involves a two-step process:

Amide Formation: Reaction of an aniline derivative (in this case, 2,6-dimethylaniline) with an

α-halo acetyl chloride (such as chloroacetyl chloride) to form an α-chloro acetanilide

intermediate.

Nucleophilic Substitution: Reaction of the α-chloro acetanilide intermediate with a secondary

amine (in this case, N-heptylmethylamine) to yield the final product.

Proposed Synthesis Pathway:
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Step 1: Amide Formation

Step 2: Nucleophilic Substitution

2,6-Dimethylaniline

α-Chloro-2,6-dimethylacetanilide
(Intermediate)

Chloroacetyl chloride

Rad 243

N-heptylmethylamine

Click to download full resolution via product page

Caption: Proposed two-step synthesis of Rad 243.

Conclusion
Rad 243 is a valuable research tool for studying the structure and function of voltage-gated

sodium channels. Its potent, use-dependent blocking properties make it a subject of interest in

the field of antiarrhythmic drug discovery. The experimental protocols and data presented in

this guide provide a foundation for further investigation into the pharmacological and

therapeutic potential of Rad 243 and related compounds. Further research is warranted to fully

elucidate its physicochemical properties and to explore its efficacy and safety in preclinical

models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1680495?utm_src=pdf-body-img
https://www.benchchem.com/product/b1680495?utm_src=pdf-body
https://www.benchchem.com/product/b1680495?utm_src=pdf-body
https://www.benchchem.com/product/b1680495?utm_src=pdf-body
https://www.benchchem.com/product/b1680495?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Technical_Support_Center_Studying_Use_Dependent_Sodium_Channel_Blockers.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Rad 243: An In-depth Technical Guide to a Potent
Sodium Channel Blocker]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680495#rad-243-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1680495#rad-243-chemical-structure-and-properties
https://www.benchchem.com/product/b1680495#rad-243-chemical-structure-and-properties
https://www.benchchem.com/product/b1680495#rad-243-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1680495?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

